molecular formula C16H25N3O2 B3012821 1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1797059-81-4

1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Cat. No.: B3012821
CAS No.: 1797059-81-4
M. Wt: 291.395
InChI Key: DBGOOXHNLZMFII-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves the reaction of 3,5-dimethylaniline with an isocyanate derivative, followed by the introduction of the piperidine moiety. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Base catalysts like triethylamine.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]urea
  • 1-(3,5-Dimethylphenyl)-3-[2-(4-ethoxypiperidin-1-yl)ethyl]urea

Uniqueness

1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is unique due to the presence of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-9-13(2)11-14(10-12)18-16(21)17-5-8-19-6-3-15(20)4-7-19/h9-11,15,20H,3-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGOOXHNLZMFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCCN2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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